molecular formula C24H24O8 B165629 Auranticin A CAS No. 133943-50-7

Auranticin A

Cat. No. B165629
M. Wt: 440.4 g/mol
InChI Key: NTOXIMPFEPXTTB-GNXRPPCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Auranticin A is a natural compound that has been isolated from the marine bacterium Streptomyces sp. CNQ-509. This compound has been found to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In

Scientific Research Applications

1. Auranticin and Immune Response

Auranticin has been studied for its effects on the immune system. For instance, a study investigated the effect of aurantin (a component of auranticin) on phagocytosis and the induction of synthesis of hemolysins. This research highlighted its potential influence on RNA synthesis and its impact on the immune response (Grutman & Orgel, 1970).

2. Anticancer and Antiviral Properties

Research has explored auranticin's constituents like Aurantiamide, which shows potential as a protease inhibitor against COVID-19. Additionally, this compound demonstrates anti-cancer, anti-inflammatory, and antinociceptive activities, indicating a broad spectrum of potential therapeutic applications (Sengupta, 2020).

3. Cardiovascular Benefits

Aurantii Fructus, associated with auranticin, has been used in traditional medicine, particularly for cardiovascular symptoms. Studies have shown that it can significantly prevent decreases in various cardiovascular parameters under ischemic conditions, suggesting notable anti-ischemic effects (Kang et al., 2007).

4. Biochemical Analysis and Quality Control

Studies focusing on Aurantii fructus have identified various compounds belonging to different structure types. These analyses are crucial for understanding the quality control of this herb, which is essential for its effective use in various applications, including potentially auranticin-related research (He et al., 2018).

5. Antibacterial and Cytotoxic Activities

Research on aurantimycins, related to auranticin, has demonstrated their strong activity against Gram-positive bacteria and cytotoxic effects against certain cell lines. These findings suggest potential applications in developing antibacterial agents and studying their effects on various cell types (Gräfe et al., 1995).

6. Influence on Chemotaxis and Signal Transduction

Auranticin's influence extends to studies on chemotaxis and signal transduction. For example, investigations on Spirochaeta aurantia, which may involve auranticin components, have revealed insights into membrane potential and its role in chemosensory signal transduction, indicating a complex biological interaction (Goulbourne & Greenberg, 1981).

7. Anti-Metastasis and Apoptotic Effects

Studies on Korean Citrus aurantium L., linked to auranticin, have shown significant anti-metastasis effects and apoptosis induction in certain cancer cell lines. These findings support the potential therapeutic use of compounds derived from Citrus aurantium L. in cancer treatment (Park et al., 2014; Lee et al., 2011).

8. Antidepressant-like Effects and Neurotransmitter Modulation

Algae-derived components like Aurantiochytrium, which might be connected to auranticin, have shown potential antidepressant-like effects. These effects are thought to be mediated through the modulation of neurotransmitter systems and the reduction of neuroinflammation (Sasaki et al., 2019).

9. Potential in Anxiety Treatment

Research involving Citrus aurantium, related to auranticin, has demonstrated beneficial effects in treating anxiety. Both oral administration and inhalation of Citrus aurantium have been found effective in various clinical conditions (Mannucci et al., 2018).

properties

CAS RN

133943-50-7

Product Name

Auranticin A

Molecular Formula

C24H24O8

Molecular Weight

440.4 g/mol

IUPAC Name

(E)-3-[1-[(E)-but-2-en-2-yl]-9-hydroxy-10-(hydroxymethyl)-3-methoxy-4-methyl-6-oxobenzo[b][1,4]benzodioxepin-7-yl]but-2-enoic acid

InChI

InChI=1S/C24H24O8/c1-6-11(2)15-9-18(30-5)13(4)21-23(15)31-22-16(10-25)17(26)8-14(12(3)7-19(27)28)20(22)24(29)32-21/h6-9,25-26H,10H2,1-5H3,(H,27,28)/b11-6+,12-7+

InChI Key

NTOXIMPFEPXTTB-GNXRPPCSSA-N

Isomeric SMILES

C/C=C(\C)/C1=CC(=C(C2=C1OC3=C(C(=CC(=C3CO)O)/C(=C/C(=O)O)/C)C(=O)O2)C)OC

SMILES

CC=C(C)C1=CC(=C(C2=C1OC3=C(C(=CC(=C3CO)O)C(=CC(=O)O)C)C(=O)O2)C)OC

Canonical SMILES

CC=C(C)C1=CC(=C(C2=C1OC3=C(C(=CC(=C3CO)O)C(=CC(=O)O)C)C(=O)O2)C)OC

synonyms

auranticin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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